1-(3-Chlorophenyl)-3-phenylmethoxyurea
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Overview
Description
1-(3-Chlorophenyl)-3-phenylmethoxyurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a phenylmethoxy group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-phenylmethoxyurea typically involves the reaction of 3-chloroaniline with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-chloroaniline+phenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile. Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-phenylmethoxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-phenylmethoxyurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-phenylmethoxyurea can be compared with other similar compounds, such as:
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.
1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound with a similar chlorophenyl group but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51457-94-4 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-phenylmethoxyurea |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-4-8-13(9-12)16-14(18)17-19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18) |
InChI Key |
AHJIOHLNTQVDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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